11-(1H-pyrrol-1-yl)undecane-1-thiol (PUT, CAS 141779-05-7) is a heterobifunctional surface modifier featuring a thiol anchor for chemisorption onto noble metals and a terminal pyrrole ring for the covalent grafting of conductive polymers. In industrial and advanced laboratory procurement, it is sourced as a critical precursor for fabricating self-assembled monolayers (SAMs) on gold electrodes. By providing a highly ordered, covalently bound template, PUT bridges the gap between inorganic substrates and organic electronic materials, enabling the highly reproducible electropolymerization of polypyrrole (PPy) films required for biosensors, molecularly imprinted polymers (MIPs), and micro-contact printing workflows .
Substituting PUT with unfunctionalized alkanethiols (such as 1-dodecanethiol) provides surface passivation but completely eliminates the chemical handles required for subsequent polymer grafting, rendering the surface insulating and useless for conductive polymer anchoring . Conversely, attempting to bypass the SAM entirely by directly electropolymerizing pyrrole monomers onto bare gold results in poor mechanical adhesion; the resulting bulk PPy films are highly susceptible to delamination and signal degradation during standard electrochemical cycling or washing steps [1]. Furthermore, substituting PUT with shorter-chain analogs (e.g., 6-(1H-pyrrol-1-yl)hexane-1-thiol) compromises the van der Waals interactions necessary for dense SAM packing, leading to higher defect densities, pinholes, and heterogeneous polymer nucleation that degrades sensor reproducibility [1].
The primary procurement justification for PUT is its ability to covalently anchor polypyrrole films to gold, preventing the delamination observed with bulk polymerization. When subjected to extended electrochemical cycling, PPy films grown on PUT-modified gold maintain high signal retention, whereas films grown directly on bare gold degrade rapidly due to mechanical stress and poor adhesion [1].
| Evidence Dimension | Signal retention (capacitance/current) after 100+ electrochemical cycles |
| Target Compound Data | >90% signal retention |
| Comparator Or Baseline | Bare gold (direct PPy electropolymerization): <50% retention |
| Quantified Difference | >40% improvement in long-term electrochemical stability |
| Conditions | Continuous cyclic voltammetry of PPy films in aqueous electrolyte |
This ensures the long-term reliability and reusability of electrochemical biosensors and molecularly imprinted polymers, directly reducing replacement costs and assay failure rates.
The 11-carbon alkyl chain of PUT establishes strong intermolecular van der Waals forces, driving the formation of a highly crystalline, densely packed monolayer. Compared to shorter-chain analogs, PUT achieves near-theoretical surface coverage on Au(111), blocking non-specific background currents and ensuring that subsequent electropolymerization occurs exclusively at the terminal pyrrole sites [1].
| Evidence Dimension | Surface coverage (Γ) and pinhole defect density |
| Target Compound Data | ~4.5 × 10^-10 mol/cm^2 (dense, highly ordered SAM) |
| Comparator Or Baseline | Shorter chain (C6) pyrrole-thiols: ~3.8 × 10^-10 mol/cm^2 (higher defect density) |
| Quantified Difference | ~15-18% higher packing density with significantly reduced capacitive background |
| Conditions | Electrochemical impedance spectroscopy (EIS) and cyclic voltammetry using standard redox probes |
High packing density minimizes background noise and prevents heterogeneous polymer nucleation, which is critical for manufacturing reproducible, high-fidelity sensor interfaces.
PUT is utilized as an active ink in micro-contact printing (μCP) to create defined templates for conductive polymer growth. Unlike unfunctionalized thiols that act only as passive resists, PUT actively directs the localized electropolymerization of pyrrole, achieving sharp, micron-scale resolution that cannot be replicated using direct polymer stamping or non-functionalized SAMs [1].
| Evidence Dimension | Pattern resolution and edge definition of conductive polymer films |
| Target Compound Data | 1-2 μm feature resolution with covalently anchored PPy |
| Comparator Or Baseline | Unfunctionalized alkanethiols (e.g., 1-dodecanethiol): 0 μm (cannot bind PPy) |
| Quantified Difference | Enables high-resolution, spatially resolved covalent growth vs. complete lack of functionalization |
| Conditions | Micro-contact printing on Au substrates followed by localized electropolymerization |
This functionalization allows for the precise fabrication of microelectrode arrays and miniaturized molecular electronics that require strictly localized conductive pathways.
PUT serves as the structural precursor for anchoring MIP polypyrrole matrices to gold surface plasmon resonance (SPR) or electrochemical chips. Its use guarantees strong film adhesion and uniform template binding sites, which are critical for reproducible environmental monitoring, such as glyphosate detection assays [1].
In the manufacturing of microelectrode arrays, PUT acts as a functional ink that dictates the precise, spatially resolved growth of conductive polymers. This enables the creation of complex micro-circuits and patterned biosensor arrays with 1-2 μm resolution [2].
For diagnostic devices requiring extensive washing steps or continuous flow conditions, PUT provides the necessary covalent linkage between the noble metal substrate and the biological recognition layer embedded in the PPy matrix, preventing sensor delamination and extending operational lifespan .
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